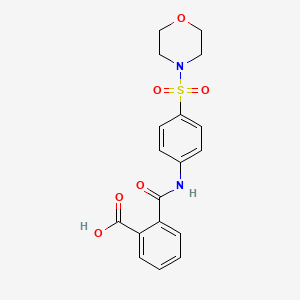

2-((4-(Morpholinosulfonyl)phenyl)carbamoyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

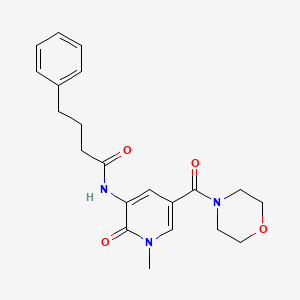

“2-((4-(Morpholinosulfonyl)phenyl)carbamoyl)benzoic acid” is a chemical compound with the molecular formula C18H18N2O6S . It is also known by its CAS number 667893-35-8.

Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 6 oxygen atoms, and 1 sulfur atom . The molecular weight is 390.41.Applications De Recherche Scientifique

Polymer and Complex Synthesis

Studies have explored the synthesis of polymer-rare earth complexes using aryl carboxylic acid-functionalized polymers, demonstrating the compound's utility in enhancing fluorescence emission through the "Antenna Effect" (Gao, Fang, & Men, 2012). Similarly, ether-bridged tricarboxylic acids have been used to generate novel cadmium(II) metal-organic architectures, highlighting the structural versatility and photocatalytic properties of such complexes (Gu et al., 2018).

Hydrogen-Bonded Polymeric Structures

Research on morpholinium salts of ring-substituted benzoic acid analogues reveals the influence of interactive substituent groups on secondary structure formation, showcasing the compound's role in generating cyclic heterotetrameric and low-dimensional hydrogen-bonded polymeric structures (Smith & Lynch, 2016).

Antimicrobial Activity

Novel 4-biphenyl-4-(2H)-phthalazin-1-one derivatives, which can be synthesized from reactions involving benzoic acid derivatives, have shown expected antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Abubshait et al., 2011).

Coordination Compounds and Luminescence

The synthesis and characterization of coordination compounds, such as those involving 4-((4′-N,N-diphenyl)phenyl)-benzoic acid, have been studied for their luminescent properties and potential applications in light-emitting diodes (LEDs) (Xi-cun, 2009).

Electrochemical Synthesis

A green approach for the electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines demonstrates the compound's relevance in environmentally friendly synthetic methodologies, emphasizing its potential in generating biologically significant molecules (Nematollahi & Esmaili, 2010).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing their activity .

Mode of Action

Similar compounds have been found to inhibit enzymes such as dihydrofolate reductase (dhfr), which plays a crucial role in the synthesis of nucleotides and the metabolism of folate .

Biochemical Pathways

Inhibition of enzymes like dhfr can disrupt the synthesis of nucleotides and the metabolism of folate, affecting dna synthesis and cell division .

Result of Action

Similar compounds that inhibit enzymes like dhfr can potentially disrupt dna synthesis and cell division, leading to cell death .

Propriétés

IUPAC Name |

2-[(4-morpholin-4-ylsulfonylphenyl)carbamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O6S/c21-17(15-3-1-2-4-16(15)18(22)23)19-13-5-7-14(8-6-13)27(24,25)20-9-11-26-12-10-20/h1-8H,9-12H2,(H,19,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBUJPUDGQEUEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-(Morpholinosulfonyl)phenyl)carbamoyl)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyl-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2937291.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2937295.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2937299.png)

![N-allyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2937300.png)

![Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine](/img/structure/B2937311.png)